molecular formula C18H13N3O2S2 B2793722 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate CAS No. 1396863-56-1

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate

Cat. No.: B2793722
CAS No.: 1396863-56-1
M. Wt: 367.44
InChI Key: DCWNPORDIANNEA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied . The specific chemical reactions involving “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate” are not detailed in the available literature.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound . The specific safety and hazards associated with “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate” are not detailed in the available literature.

Future Directions

Benzothiazole derivatives are an active area of research due to their diverse biological activities . Future research could focus on the synthesis, characterization, and biological activity of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate” to further understand its potential applications.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-17(16-19-12-5-1-3-7-14(12)24-16)23-11-9-21(10-11)18-20-13-6-2-4-8-15(13)25-18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWNPORDIANNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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